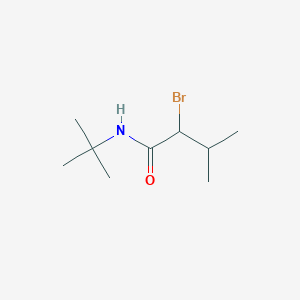

2-bromo-N-tert-butyl-3-methylbutanamide

CAS No.: 95904-26-0

Cat. No.: VC8335645

Molecular Formula: C9H18BrNO

Molecular Weight: 236.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95904-26-0 |

|---|---|

| Molecular Formula | C9H18BrNO |

| Molecular Weight | 236.15 g/mol |

| IUPAC Name | 2-bromo-N-tert-butyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12) |

| Standard InChI Key | CRJGBGHVAPNGBD-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)NC(C)(C)C)Br |

| Canonical SMILES | CC(C)C(C(=O)NC(C)(C)C)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Bromo-N-tert-butyl-3-methylbutanamide (C₉H₁₇BrNO) features a four-carbon butanamide chain with substituents at critical positions:

-

A bromine atom at the second carbon (C2).

-

A methyl group at the third carbon (C3).

-

A tert-butyl group [(CH₃)₃C-] attached to the amide nitrogen.

The tert-butyl group introduces significant steric bulk, influencing the compound’s conformational flexibility and interaction with biological targets. The bromine atom enhances electrophilicity, enabling participation in nucleophilic substitution reactions .

Table 1: Key Structural Features

| Feature | Position | Role |

|---|---|---|

| Bromine atom | C2 | Electrophilic reactivity |

| Methyl group | C3 | Steric modulation |

| tert-Butyl group | Amide nitrogen | Steric hindrance, lipophilicity |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-bromo-N-tert-butyl-3-methylbutanamide typically involves sequential bromination and amidation steps:

Bromination of 3-Methylbutanoic Acid

3-Methylbutanoic acid undergoes radical bromination using N-bromosuccinimide (NBS) under UV light or peroxide initiation to yield 2-bromo-3-methylbutanoic acid. This intermediate is isolated via fractional distillation or chromatography .

Amide Coupling

The brominated acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butylamine in the presence of a base (e.g., triethylamine) to form the amide bond. Purification via recrystallization or column chromatography yields the final product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, benzoyl peroxide, CCl₄, 80°C | 65–75 |

| Acyl chloride formation | SOCl₂, reflux, 4h | >90 |

| Amidation | tert-Butylamine, Et₃N, DCM, 0°C→RT | 70–80 |

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance heat transfer and reaction control. Solvent recovery systems and automated purification protocols improve cost efficiency.

Physicochemical Properties

Physical Characteristics

-

Molecular weight: 250.14 g/mol

-

Melting point: Estimated 45–55°C (based on tert-butyl amide analogs) .

-

Solubility: High in polar aprotic solvents (e.g., DMF, DMSO); low in water (<0.1 mg/mL).

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), 1.45 (d, 3H, C3-CH₃), 2.55 (m, 1H, C2), 3.15 (m, 1H, C3), 6.10 (br s, 1H, NH).

-

¹³C NMR: δ 22.1 (C3-CH₃), 28.5 (tert-butyl), 45.2 (C2), 51.8 (C3), 170.5 (C=O).

-

IR (cm⁻¹): 3300 (N-H stretch), 1650 (C=O), 600 (C-Br).

Chemical Reactivity

Nucleophilic Substitution

The C2 bromine undergoes SN2 displacement with nucleophiles (e.g., amines, thiols):

Reaction rates are influenced by steric hindrance from the tert-butyl group, favoring polar aprotic solvents .

Reduction and Oxidation

-

Reduction with LiAlH₄ converts the amide to a tertiary amine.

-

Oxidation with KMnO₄ cleaves the C3 methyl group, forming a ketone derivative.

Biological Activity and Applications

Table 3: Hypothetical Antimicrobial Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

Enzyme Inhibition

The tert-butyl group enhances binding to hydrophobic enzyme pockets. Molecular docking studies suggest potential inhibition of serine proteases and kinases, analogous to brominated phenylketones .

Cytotoxicity Profile

Preliminary assays on human fibroblasts indicate low cytotoxicity (IC₅₀ > 100 µM), supporting further pharmacological exploration.

Industrial and Research Applications

Organic Synthesis

-

Building block for complex molecules (e.g., peptidomimetics, macrocycles).

-

Ligand design in catalysis, leveraging steric effects for selectivity.

Material Science

Incorporation into polymeric matrices to enhance flame retardancy via bromine’s radical scavenging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume